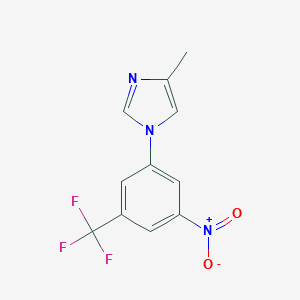
4-Methyl-1-(3-nitro-5-(trifluoromethyl)phenyl)-1H-imidazole
Cat. No. B042143
Key on ui cas rn:
916975-92-3
M. Wt: 271.19 g/mol
InChI Key: JMLCVCGQBRZYOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07781597B2
Procedure details


Crude 4-methyl-1-(3-nitro-5-trifluoromethyl-phenyl)-1H-imidazole (IX) (1.85 g, 6 mmol, 88 area % purity in HPLC) is dissolved in ethyl acetate (6 mL) at about 50° C. To the stirred resulting black solution is slowly added methanesulfonic acid (0.397 mL, 6 mmol) at about 50° C. At the end of the addition a bright solid starts to precipitate. The mixture is allowed to slowly cool down to room temperature and is further stirred at about 5° C. for 75 minutes. The solid formed is filtered, washed with ethyl acetate (4 mL) and dried at room temperature and reduced pressure. A suspension of the obtained material in 2-propanol (5 mL) is stirred at 50° C. for 90 minutes, is allowed to cool down to room temperature, stirred for 1 hour and at 0-5° C. for another hour. The solid formed is filtered, washed with cold 2-propanol (5 mL) and dried at room temperature and reduced pressure to afford 4-methyl-1-(3-nitro-5-trifluoromethyl-phenyl)-1H-imidazole methanesulfonic acid salt as a beige solid. Yield: 54.1% (HPLC purity: 99.5 area %), Melting point: 208-213° C.
Quantity
1.85 g
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]1[N:3]=[CH:4][N:5]([C:7]2[CH:12]=[C:11]([C:13]([F:16])([F:15])[F:14])[CH:10]=[C:9]([N+:17]([O-:19])=[O:18])[CH:8]=2)[CH:6]=1.[CH3:20][S:21]([OH:24])(=[O:23])=[O:22]>C(OCC)(=O)C>[CH3:20][S:21]([OH:24])(=[O:23])=[O:22].[CH3:1][C:2]1[N:3]=[CH:4][N:5]([C:7]2[CH:12]=[C:11]([C:13]([F:15])([F:14])[F:16])[CH:10]=[C:9]([N+:17]([O-:19])=[O:18])[CH:8]=2)[CH:6]=1 |f:3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1.85 g
|
|
Type
|
reactant
|
|
Smiles
|
CC=1N=CN(C1)C1=CC(=CC(=C1)C(F)(F)F)[N+](=O)[O-]
|
|
Name
|
|
|
Quantity
|
6 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC
|
Step Two
|
Name
|
|
|
Quantity
|
0.397 mL
|
|
Type
|
reactant
|
|
Smiles
|
CS(=O)(=O)O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
is further stirred at about 5° C. for 75 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
To the stirred resulting black solution
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
at about 50° C
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
At the end of the addition a bright solid starts
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to precipitate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solid formed
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
is filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with ethyl acetate (4 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried at room temperature
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
A suspension of the obtained material in 2-propanol (5 mL)
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
is stirred at 50° C. for 90 minutes
|
|
Duration
|
90 min
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to cool down to room temperature
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred for 1 hour and at 0-5° C. for another hour
|
|
Duration
|
1 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solid formed
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
is filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with cold 2-propanol (5 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried at room temperature
|
Outcomes


Product
Details
Reaction Time |
75 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CS(=O)(=O)O.CC=1N=CN(C1)C1=CC(=CC(=C1)C(F)(F)F)[N+](=O)[O-]
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 54.1% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
